Amperozide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2N3O.ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQHKNWFXHBJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75558-90-6 (Parent) | |
| Record name | Amperozide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501019079 | |
| Record name | Amperozide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75529-73-6, 86725-37-3 | |
| Record name | Amperozide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amperozide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086725373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amperozide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPEROZIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V2171U69N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of Amperozide Hydrochloride
Serotonin (B10506) Receptor Interactions
Amperozide (B1665485) hydrochloride is characterized in pharmacological research as a compound with a significant and selective interaction with the serotonin system, particularly the 5-HT2A receptor. nih.govnih.govdrugbank.com Its profile as a diphenylbutylpiperazine atypical antipsychotic is largely defined by its potent antagonism at this receptor subtype, coupled with lower affinity for other neuroreceptors. drugbank.comdrugbank.commedchemexpress.com
The primary mechanism of action identified for amperozide is its potent and selective antagonism of the serotonin 5-HT2A receptor. nih.govnih.govnih.gov This property has been a focal point of biochemical and pharmacological investigations into its effects. The interaction is characterized by a high binding affinity, distinguishing it from many other neurotransmitter receptors. nih.gov
In vitro radioligand binding assays have been crucial in quantifying the affinity of amperozide for the 5-HT2A receptor. These studies measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50%, a value known as the Ki (inhibition constant). A lower Ki value signifies a higher binding affinity.
One key study determined that amperozide possesses a high affinity for 5-HT2 receptors in rat cerebral cortical membranes, with a Ki value of 16.5 ± 2.1 nM. nih.gov Another source reports a Ki value of 26 nM for the 5-HT2 receptor. medchemexpress.com For comparison, its affinity for dopamine (B1211576) D2 receptors was found to be significantly lower, with Ki values of 540 ± 59 nM in the striatum and 403 ± 42 nM in the limbic region. nih.gov This demonstrates a clear selectivity for the 5-HT2A receptor over the D2 receptor.
| Receptor | Ki Value (nM) | Source |
|---|---|---|
| 5-HT2 | 16.5 ± 2.1 | nih.gov |
| 5-HT2 | 26 | medchemexpress.com |
| Dopamine D2 (Striatal) | 540 ± 59 | nih.gov |
| Dopamine D2 (Limbic) | 403 ± 42 | nih.gov |
| α1-Adrenergic | 172 ± 14 | nih.gov |
Beyond simply binding to the receptor, amperozide functions as an antagonist, meaning it blocks the downstream signaling typically initiated by serotonin. The 5-HT2A receptor is a G-protein coupled receptor that, when activated by serotonin, stimulates the formation of inositol phosphates as second messengers. Research has shown that amperozide effectively antagonizes this process. In studies using human blood platelets, amperozide inhibited the serotonin-induced formation of inositol-1-phosphate, a key intracellular response mediated by the 5-HT2A receptor. nih.gov Its potency in blocking this response was found to be similar to that of ketanserin, a well-established 5-HT2 receptor antagonist. nih.gov
Investigations into whether the binding affinity of amperozide for 5-HT2 receptors varies across different brain regions have found a consistent high affinity. The affinity for 5-HT2 receptors in the striatum and limbic areas was measured and found to be very close to the affinity observed in the cerebral cortex. nih.gov This suggests that the drug's high affinity for this receptor subtype is not significantly influenced by the specific neuronal environment of these different brain regions. nih.gov
Interestingly, despite being a 5-HT2A antagonist, amperozide has been shown to increase the concentration of serotonin in the extracellular space. In vivo microdialysis studies in awake, freely-moving rats demonstrated that amperozide significantly increased extracellular serotonin (5-HT) levels in both the medial prefrontal cortex and the nucleus accumbens. nih.gov This effect is not considered a direct result of its 5-HT2A antagonism, as other selective 5-HT2A antagonists did not produce the same outcome. nih.gov It has been suggested that other mechanisms, such as a potential inhibition of serotonin reuptake, may contribute to this increase in extracellular 5-HT levels. nih.gov
Considerations for Other Serotonin Receptor Subtypes (e.g., 5-HT1A)
While amperozide's primary pharmacological identity is its high affinity for the 5-HT2A receptor, its interaction with other serotonin receptor subtypes has also been evaluated. Radioligand binding studies have shown that amperozide has a low affinity for the 5-HT1A receptor subtype. nih.gov However, some research into its behavioral effects suggests that interactions with 5-HT1A receptors, potentially alongside α2-adrenergic receptors, might contribute to some of its actions that are not explained by 5-HT2A antagonism alone. nih.gov The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications, and its modulation can influence mood and cognition. nih.gov
Dopaminergic System Modulation
This compound modulates the dopaminergic system through a unique combination of actions that distinguish it from typical antipsychotic agents. Its primary effects include a low affinity for dopamine D2 receptors, inhibition of dopamine release, and distinct alterations of neuronal firing patterns, with a preferential impact on the mesolimbocortical dopamine systems.
Low Affinity for Dopamine D2 Receptors by this compound
A defining characteristic of this compound is its notably low affinity for dopamine D2 receptors, the primary target for most traditional antipsychotic drugs nmu.edu. In vitro radioligand binding studies have quantified this interaction, revealing Ki values of 540 ± 59 nM for striatal D2 receptors and 403 ± 42 nM for limbic D2 receptors in the rat brain. northwestern.edu This low affinity indicates a weak direct-blocking action at these sites, contrasting sharply with classical neuroleptics whose therapeutic action and side effects are closely linked to potent D2 receptor antagonism. This property is central to amperozide's classification as an atypical antipsychotic agent. nmu.edu
Table 1: Binding Affinity of this compound at Dopamine D2 Receptors This interactive table summarizes the binding affinity (Ki) of this compound for Dopamine D2 receptors in different rat brain regions.
| Brain Region | Receptor | Ki (nM ± S.E.M.) |
|---|---|---|
| Striatum | Dopamine D2 | 540 ± 59 |
| Limbic System | Dopamine D2 | 403 ± 42 |
Inhibition of Dopamine Release
Despite its low affinity for D2 receptors, this compound effectively inhibits the release of dopamine. Research demonstrates that amperozide dose-dependently attenuates the release of dopamine stimulated by d-amphetamine in key brain regions like the striatum and nucleus accumbens nih.gov. In vitro studies using perfused rat striatal tissue showed that amperozide at concentrations of 1 and 10 microM significantly inhibited amphetamine-induced dopamine release to 44% and 36% of control levels, respectively.
Table 2: Effect of this compound on Amphetamine-Stimulated Dopamine Release in Rat Striatum This interactive table shows the dose-dependent inhibition of amphetamine-stimulated dopamine release by this compound.
| Amperozide Concentration (µM) | Dopamine Release (% of Control) |
|---|---|
| 1 | 44% |
| 10 | 36% |
Alteration of Dopaminergic Neuron Firing Patterns
This compound selectively alters the electrical firing patterns of dopaminergic neurons. Electrophysiological studies in rats have revealed that amperozide's effects are largely confined to the dopamine neurons of the ventral tegmental area (VTA), which is the origin of the mesolimbocortical dopamine system. nih.gov In contrast, the activity of dopamine cells in the substantia nigra, which gives rise to the nigrostriatal pathway, remains largely unaffected. nih.gov
Within the VTA, amperozide produces two distinct effects:
Excitation: In one subset of neurons, it leads to an increased firing rate and enhanced burst firing. nih.gov
Regularization: In another subset, it causes a regularization of the firing pattern, shifting it towards a more consistent, rhythmic activity. nih.gov
These selective actions on VTA neurons, without significantly affecting the substantia nigra, are thought to contribute to its atypical antipsychotic profile. nih.gov
Preferential Increase of Dopamine Release in Specific Brain Regions (e.g., Medial Prefrontal Cortex, Nucleus Accumbens, Striatum)
In vivo microdialysis studies have shown that amperozide administration leads to a dose-dependent increase in the basal extracellular levels of dopamine in several brain regions. Notably, amperozide has been found to produce greater increases in dopamine levels in the medial prefrontal cortex (mPFC) compared to the nucleus accumbens. northwestern.edu Systemic administration of amperozide (2-10 mg/kg, s.c.) also significantly increases extracellular dopamine in both the striatum and the nucleus accumbens. nih.gov This pattern of preferentially augmenting dopamine release in cortical regions over subcortical structures is a hallmark of many atypical antipsychotic drugs and is believed to be relevant to their therapeutic effects. northwestern.edu
Table 3: Regional Effects of this compound on Basal Dopamine Release This interactive table summarizes the effects of this compound on dopamine (DA) release in different brain regions.
| Brain Region | Effect on Basal DA Release |
|---|---|
| Medial Prefrontal Cortex | Increased (Greater effect than in Nucleus Accumbens) |
| Nucleus Accumbens | Increased |
| Striatum | Increased |
Interactions with Other Neurotransmitter Systems
The pharmacological profile of this compound extends beyond the dopamine system, with significant interactions, particularly within the serotonergic and adrenergic systems. In vitro binding assays have established that amperozide is a potent antagonist of the serotonin 5-HT2A receptor, showing a high affinity with a Ki value of 16.5 ± 2.1 nM. northwestern.edu This potent 5-HT2A antagonism is a key feature of its profile. northwestern.edu
Furthermore, amperozide demonstrates a moderate affinity for α1-adrenergic receptors (Ki = 172 ± 14 nM). northwestern.edu In contrast, its affinity for a range of other receptors—including 5-HT1A, α2-adrenergic, dopamine D1, muscarinic M1 and M2, and opiate sigma receptors—has been found to be low. northwestern.edu
Table 4: Binding Profile of this compound at Various Neurotransmitter Receptors This interactive table details the binding affinities (Ki) of this compound for a range of neurotransmitter receptors.
| Receptor | Affinity Level | Ki (nM ± S.E.M.) |
|---|---|---|
| Serotonin 5-HT2A | High | 16.5 ± 2.1 |
| α1-Adrenergic | Moderate | 172 ± 14 |
| Dopamine D2 (Striatal) | Low | 540 ± 59 |
| Dopamine D2 (Limbic) | Low | 403 ± 42 |
| Serotonin 5-HT1A | Low | > 1000 |
| α2-Adrenergic | Low | > 1000 |
| Dopamine D1 | Low | > 1000 |
| Muscarinic M1 | Low | > 1000 |
| Muscarinic M2 | Low | > 1000 |
| Opiate Sigma | Low | > 1000 |
Lack of Significant Affinity for Other Receptor Subtypes
A defining characteristic of Amperozide's pharmacological profile is its selectivity. While it interacts with alpha-1 adrenergic and 5-HT₂ receptors, it shows a notable lack of significant affinity for a range of other key neurotransmitter receptors. Research has demonstrated that Amperozide possesses low affinity for several other receptor subtypes, including 5-HT₁ₐ, alpha 2-adrenergic, dopamine D₁, muscarinic M₁ and M₂, opiate sigma, and beta 2-adrenergic receptors nih.gov. This low affinity helps to shape its specific neuropharmacological effects. For context, its affinity for dopamine D₂ receptors, a primary target for many traditional antipsychotics, is also low, with Kᵢ values of 540 ± 59 nM in striatal and 403 ± 42 nM in limbic regions of the rat brain nih.gov.
| Receptor Subtype | Affinity Level | Inhibition Constant (Kᵢ) |
|---|---|---|
| Alpha-1 Adrenergic | Moderate | 172 ± 14 nM nih.gov |
| 5-HT₁ₐ | Low nih.gov | Not Specified |
| Alpha 2-adrenergic | Low nih.gov | Not Specified |
| Dopamine D₁ | Low nih.gov | Not Specified |
| Muscarinic M₁/M₂ | Low nih.gov | Not Specified |
| Opiate sigma | Low nih.gov | Not Specified |
| Beta 2-adrenergic | Low nih.gov | Not Specified |
Therapeutic Potential and Clinical Investigations of Amperozide Hydrochloride
Research in Schizophrenia
Amperozide (B1665485) hydrochloride, a diphenylbutylpiperazine compound, was investigated as a potential treatment for schizophrenia. Its unique pharmacological profile, primarily as a potent serotonin (B10506) 5-HT2A receptor antagonist with limited dopamine (B1211576) D2 receptor interaction, distinguished it from conventional antipsychotics and positioned it as a candidate for a second-generation antipsychotic agent. drugbank.comwikipedia.orgmedchemexpress.com
Amperozide was classified as an atypical or second-generation antipsychotic due to its mechanism of action. wikipedia.orgmedchemexpress.com Unlike first-generation antipsychotics that primarily block dopamine D2 receptors, amperozide's main action is the antagonism of 5-HT2A receptors. drugbank.comwikipedia.org This mechanism was thought to offer antipsychotic effects with a reduced risk of extrapyramidal symptoms (EPS), a common side effect of older antipsychotic medications. nih.gov Research indicated that amperozide inhibits dopamine release and modifies the firing patterns of dopaminergic neurons, suggesting a more nuanced modulation of the dopamine system compared to the direct blockade of receptors. wikipedia.orgdrugbank.com This limbic-specific action was hypothesized to contribute to its antipsychotic effects while minimizing motor side effects. nih.gov
The development of second-generation antipsychotics, also known as atypical antipsychotics, began in the 1980s. webmd.com These medications were designed to be at least as effective as first-generation antipsychotics for positive symptoms of schizophrenia (like hallucinations and delusions) while also potentially being more effective for negative symptoms (such as social withdrawal and lack of motivation). medicalnewstoday.com The defining characteristic of this class is a lower propensity to cause extrapyramidal side effects. austinpublishinggroup.com
Clinical investigations into the efficacy of amperozide in treating schizophrenia utilized various rating scales to measure symptom improvement. In an open-label, 4-week dose-escalation study involving ten male inpatients with a DSM-III diagnosis of schizophrenia, amperozide demonstrated potential for clinical improvement. nih.gov
Six of the ten patients showed improvement as measured by the Clinical Global Improvement (CGI) Scale. nih.gov For the patients who responded to the treatment, there were significant reductions in their scores on other established psychiatric rating scales. The total score on the Comprehensive Psychopathological Rating Scale (CPRS) was reduced by an average of 64%, and the total score on the Brief Psychiatric Rating Scale (BPRS) was reduced by a mean of 46%. nih.gov The BPRS and CGI scales are commonly used in clinical trials for schizophrenia to translate research findings into a more clinically meaningful context. nih.gov
| Rating Scale | Mean Reduction in Responders |
|---|---|
| CPRS Total Score | 64% |
| BPRS Total Score | 46% |
Despite initial promising results in early clinical studies, the development of amperozide for the treatment of schizophrenia in humans was ultimately discontinued. wikipedia.org It was never clinically adopted for this indication and did not receive approval for use in schizophrenia. wikipedia.orgdrugbank.com The reasons for its discontinuation are not extensively detailed in the available literature, but it is known that the drug's primary use shifted to veterinary medicine. wikipedia.org In this field, it is used to reduce aggression and stress in intensively farmed pigs. wikipedia.org The journey of many potential antipsychotic drugs from preclinical development to clinical use is fraught with challenges, and many compounds fail in clinical trials due to a lack of efficacy or other issues. nih.govresearchgate.net
Amperozide's pharmacological profile was often compared to other antipsychotics to understand its potential therapeutic window and side-effect profile. A key aspect of this comparison is receptor occupancy, particularly at dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Occupancy: Most antipsychotic drugs achieve their therapeutic effect by blocking D2 receptors. nih.gov For instance, haloperidol, a typical antipsychotic, demonstrates a high affinity for D2 receptors. acnp.org Atypical antipsychotics like clozapine (B1669256) and risperidone (B510) also interact with D2 receptors, though often with different binding characteristics. researchgate.net In contrast, amperozide has a very low affinity for D2 receptors. medchemexpress.comacnp.org This is a significant point of differentiation, as high D2 receptor occupancy (typically above 80%) is strongly associated with an increased risk of extrapyramidal side effects. nih.gov Clozapine, known for its superior efficacy in treatment-resistant schizophrenia, typically shows lower D2 receptor occupancy compared to first-generation antipsychotics. nih.govresearchgate.net
Serotonin 5-HT2A Receptor Occupancy: Amperozide is a potent 5-HT2A receptor antagonist. drugbank.comwikipedia.org This characteristic is shared with many second-generation antipsychotics, and the ratio of 5-HT2A to D2 receptor blockade is considered a key factor in their "atypical" profile. youtube.com Ritanserin (B1680649) is another compound known for its potent 5-HT2A antagonism. The blockade of these receptors is thought to contribute to the improved side-effect profile of atypical antipsychotics and may also play a role in their efficacy against negative symptoms. austinpublishinggroup.com
| Compound | Primary Receptor Action | D2 Receptor Affinity |
|---|---|---|
| Amperozide | 5-HT2A Antagonist | Very Low |
| Haloperidol | D2 Antagonist | High |
| Clozapine | Multiple Receptor Antagonist (including D2 and 5-HT2A) | Moderate |
| Ritanserin | 5-HT2A Antagonist | Low |
Exploration in Other Neuropsychiatric Disorders
The unique pharmacological properties of amperozide also led to its investigation for other neuropsychiatric conditions beyond schizophrenia.
Research in animal models suggested that amperozide possesses anxiolytic (anxiety-reducing) properties. nih.govnih.gov In preclinical studies, low doses of amperozide demonstrated effects comparable to anxiolytics in conflict tests. nih.govnih.gov This suggests a potential therapeutic role in the treatment of anxiety disorders. The mechanism for these anxiolytic-like effects is thought to be an indirect activation of the GABA/benzodiazepine receptor complex, potentially mediated through its influence on the serotonin and/or dopamine systems. nih.gov While some antipsychotic medications are used off-label to treat anxiety disorders, particularly when other treatments have not been effective, this is not a primary indication for most. medicalnewstoday.com The exploration of compounds like amperozide highlights the ongoing search for novel treatments for anxiety. frontiersin.org
Dopamine Modulation for Parkinson's Disease Symptoms
Research into Amperozide hydrochloride has revealed its potential to modulate the dopamine system, not by direct receptor blockade, but through more nuanced mechanisms, which may have implications for managing symptoms of Parkinson's disease. Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons, leading to motor impairments such as bradykinesia, rigidity, and tremor.
Amperozide is classified as an atypical antipsychotic and functions as a potent 5-HT2A receptor antagonist. nih.gov This characteristic is significant because clinical observations have suggested that 5-HT2A receptor antagonists could be beneficial in treating the motor symptoms of Parkinson's disease. frontiersin.org The therapeutic hypothesis is that in a dopamine-depleted state, as seen in Parkinson's, there is an increase in cortico-striatal glutamatergic transmission. nih.gov By blocking 5-HT2A receptors, which are located on corticostriatal neurons, it is possible to dampen this excessive glutamate (B1630785) release. nih.govnih.gov This modulation of glutamatergic activity may help to restore more normal function within the basal ganglia, thereby improving motor deficits. nih.gov
Studies have shown that selective 5-HT2A antagonists can improve motor performance in animal models of Parkinson's disease. nih.gov For instance, in MPTP-treated mice, a model for parkinsonism, both the mixed 5-HT2A/2C antagonist ritanserin and the selective 5-HT2A antagonist M100907 were found to improve motor performance. nih.gov Further research using in vivo microdialysis demonstrated that the antagonist M100907 could significantly decrease the elevated extracellular glutamate levels in the striatum of these mice. nih.gov This suggests that the antiparkinsonian effects of 5-HT2A antagonists are mediated by the regulation of striatal glutamate. frontiersin.org
While Amperozide itself was not the direct subject of these specific antiparkinsonian studies, its established role as a 5-HT2A antagonist places it within this class of compounds with a theoretical potential to alleviate Parkinson's symptoms through the modulation of dopamine and glutamate pathways.
Potential for Depression Treatment
Preclinical studies have provided evidence for the potential antidepressant effects of this compound. In animal models, Amperozide has been shown to have an antidepressive effect in the despair test, a common behavioral screen for antidepressant activity. This finding suggests that the compound may have mood-elevating properties.
The potential mechanism for this antidepressant-like activity could be linked to its interaction with the serotonin system, although its exact pathway in this context is not fully elucidated. Many atypical antipsychotics are being investigated for their utility in treating depressive disorders, often as adjunctive therapies to traditional antidepressants. mdpi.com The therapeutic management of depression faces limitations, with a significant number of patients not achieving remission with standard treatments, highlighting the need for novel therapeutic agents. nih.gov
The investigation into new monoamine-based drugs, including atypical antipsychotics, for major depression continues to be an active area of research. nih.gov While the initial findings for Amperozide are from preclinical models, they provide a basis for further investigation into its potential as a treatment for depressive disorders in humans.
Neuroprotective and Geroprotective Research
Investigations into Neuroprotective Mechanisms
The potential neuroprotective properties of this compound are an area of significant interest, primarily stemming from its mechanism of action as a 5-HT2A receptor antagonist. Neuroprotection refers to the preservation of neuronal structure and function, and it is a critical therapeutic goal in a range of neurodegenerative and ischemic brain disorders.
A key mechanism implicated in neuronal damage in these conditions is glutamate excitotoxicity. mednexus.orgresearchgate.net This pathological process occurs when excessive levels of the neurotransmitter glutamate lead to the overstimulation of its receptors, causing a massive influx of calcium ions into neurons. mdpi.com This calcium overload triggers a cascade of neurotoxic events, ultimately leading to neuronal death. researchgate.netnih.gov
Research suggests that 5-HT2A receptor antagonists can offer neuroprotection by modulating this excitotoxic process. By blocking 5-HT2A receptors, these compounds can dampen the excessive glutamatergic drive that contributes to neuronal damage. nih.gov This mechanism has been explored with other compounds; for example, the 5-HT2A receptor antagonist M100907 has been shown to decrease striatal glutamate levels in animal models. frontiersin.orgnih.gov Another example, though operating through a different receptor system, is the acetylcholinesterase inhibitor donepezil, which has been found to exert neuroprotective effects against glutamate excitotoxicity by promoting the internalization of NMDA receptors, a key type of glutamate receptor. aging-us.com
Given that Amperozide is a potent 5-HT2A antagonist, it is plausible that it could share this neuroprotective mechanism of mitigating glutamate excitotoxicity. This positions Amperozide as a candidate for further research into its potential to protect neurons from the damage seen in various neurological disorders.
| Compound/Class | Proposed Neuroprotective Mechanism | Relevance to Amperozide |
|---|---|---|
| 5-HT2A Receptor Antagonists (e.g., M100907) | Reduction of excessive glutamatergic transmission in the striatum. frontiersin.orgnih.gov | Amperozide is a potent 5-HT2A antagonist, suggesting a similar potential to mitigate glutamate excitotoxicity. nih.gov |
| Donepezil | Down-regulation of NMDA receptors via stimulation of alpha7 nicotinic receptors. aging-us.com | Illustrates a different pathway for achieving neuroprotection against glutamate excitotoxicity. |
| Acamprosate | Reduces enhanced glutamate-induced calcium entry and neurotoxicity in specific conditions. mednexus.org | Another example of a compound that protects against glutamate-induced damage. |
Exploration of Geroprotective Effects
Geroprotectors are defined as compounds that can slow the biological aging process and potentially extend a healthy lifespan. sciencealert.com Research in the field of geroscience has identified several compounds that show promise in extending longevity in model organisms, such as rapamycin (B549165) and metformin. oncotarget.comnih.gov These substances often target fundamental aging pathways, such as the mTOR signaling pathway. nih.gov
The investigation into geroprotective agents is an expanding field, with studies exploring the potential of various drugs, including some initially developed for other conditions like Alzheimer's disease, to promote a more youthful phenotype and prevent age-associated diseases. sciencealert.com These studies often examine the effects of compounds on lifespan and healthspan in organisms like fruit flies and mice.
Despite the active research into geroprotectors, a review of the available scientific literature reveals no specific studies investigating this compound for geroprotective or life-extending effects. The current body of research on Amperozide is focused on its antipsychotic, neuropharmacological, and potential neuroprotective properties, rather than on the modulation of aging processes or lifespan extension.
| Compound | Primary Finding in Geroprotection Research | Status of Amperozide |
|---|---|---|
| Rapamycin | Consistently shown to extend lifespan in animal models by inhibiting the mTOR pathway. oncotarget.comnih.gov | No studies on geroprotective effects are available in the searched scientific literature. |
| Metformin | Investigated for its potential to mimic the effects of dietary restriction and improve healthspan. oncotarget.com | |
| J147 and CMS121 | Alzheimer's drug candidates that have shown geroprotective effects in animal models. sciencealert.com |
Pharmacokinetic and Metabolic Research Insights into Amperozide Hydrochloride
Identification of Amperozide (B1665485) Hydrochloride Metabolites (e.g., N-deethylated amperozide)
Metabolic studies are crucial for understanding the biotransformation of a drug, which can influence its efficacy and duration of action. Research has identified that Amperozide hydrochloride undergoes metabolism in the body, leading to the formation of at least one significant metabolite.
| Compound | Metabolic Pathway | Relative Plasma Concentration | Source |
| Amperozide | - | Approximately equal to N-deethylated amperozide | nih.gov |
| N-deethylated amperozide | N-deethylation | Approximately equal to Amperozide | nih.gov |
Research on Plasma Concentration-Effect Relationships
The relationship between the concentration of a drug in the plasma and its clinical effects is a cornerstone of clinical pharmacology. For this compound, research has explored this relationship to understand its therapeutic window and the factors influencing patient response.
A study conducted in schizophrenic patients established a close relationship between the administered dose of Amperozide and the resulting plasma concentration nih.gov. However, this study also highlighted considerable interindividual variation in the steady-state plasma levels achieved at a given dose, indicating that factors such as individual differences in metabolism could play a significant role. The study also observed that the severity of side effects tended to increase with higher doses of Amperozide, suggesting a concentration-dependent toxicity profile nih.gov.
Animal studies have provided further insights into the concentration-effect relationship of Amperozide. In rats, Amperozide was shown to dose-dependently increase the plasma concentration of corticosterone nih.gov. This indicates a physiological response that is related to the amount of drug administered, and by extension, its concentration in the plasma. Furthermore, research in rats has demonstrated that Amperozide can significantly increase the extracellular levels of dopamine (B1211576) in a dose-dependent manner nih.gov. These preclinical findings support the existence of a relationship between the concentration of Amperozide and its neurochemical effects.
| Study Population | Key Finding | Implication | Source |
| Schizophrenic Patients | Close dose-plasma concentration relationship with significant interindividual variation. Increased severity of side effects with higher doses. | Suggests a plasma concentration-effect and concentration-toxicity relationship. Individualized dosing may be necessary. | nih.gov |
| Rats | Dose-dependent increase in plasma corticosterone concentration. | Establishes a link between Amperozide concentration and a physiological hormonal response. | nih.gov |
| Rats | Dose-dependent increase in extracellular dopamine levels. | Connects Amperozide concentration to a key neurochemical effect relevant to its antipsychotic action. | nih.gov |
Drug Interaction Research and Pharmacological Synergism of Amperozide Hydrochloride
Synergistic Effects with Other Antipsychotics in Combination Therapy
Amperozide (B1665485) is classified as an atypical antipsychotic agent belonging to the diphenylbutylpiperazine class. wikipedia.org Its primary mechanism involves acting as a potent antagonist of the 5-HT2A receptor, while exhibiting low affinity for dopamine (B1211576) D2 receptors. wikipedia.orgnih.gov This distinct pharmacological profile suggests a potential for synergistic effects when used in combination with other antipsychotics, particularly those with different receptor binding profiles.
Most antipsychotic medications function by decreasing dopamine activity, as increased dopamine signaling is thought to contribute to psychotic symptoms. youtube.com First-generation antipsychotics, like haloperidol, are primarily antagonists at the D2 dopamine receptor. nih.govyoutube.com In contrast, amperozide's significant 5-HT2A antagonism, coupled with its weak D2 receptor blockade, suggests that its antipsychotic effects may be mediated through a different pathway. nih.gov Research indicates that 5-HT2 receptor antagonism could be highly significant for the action of atypical antipsychotics on mesolimbocortical dopaminergic neurotransmission. nih.gov
The combination of antipsychotics may offer clinical benefits in treating schizophrenia by improving symptom response. nih.gov The unique mechanism of amperozide could theoretically complement traditional antipsychotics. For instance, combining amperozide with a D2 antagonist could target both serotonergic and dopaminergic systems more comprehensively. Studies have shown that amperozide, similar to other atypical antipsychotics like clozapine (B1669256), preferentially increases dopamine release in the medial prefrontal cortex, an effect linked to its 5-HT2 receptor antagonistic properties. nih.gov This suggests a potential to address a wider range of symptoms when combined with agents that have a stronger impact on other brain regions or receptor systems. While extensive clinical trials on specific amperozide combination therapies are limited, its receptor binding profile provides a strong rationale for further investigation into its synergistic potential.
Research into Potential Interactions with Central Nervous System Depressants
The concomitant use of atypical antipsychotics with central nervous system (CNS) depressants requires caution due to the potential for additive adverse effects, such as sedation and drowsiness. medsafe.govt.nz Research indicates that amperozide may increase the CNS depressant activities of a wide range of substances. drugbank.com This is a critical consideration in clinical and research settings, as co-administration could lead to enhanced sedative effects.
Interactions have been noted with various classes of CNS depressants. For example, the risk of CNS depression can be increased when amperozide is combined with benzodiazepines (e.g., estazolam, halazepam), opioids (e.g., buprenorphine, hydrocodone), and other antipsychotics (e.g., chlorpromazine, haloperidol, aripiprazole). drugbank.com Furthermore, substances like alcohol (ethanol) and certain antihistamines may also have their CNS depressant effects potentiated by amperozide. drugbank.comdrugbank.com
Below is a table summarizing potential interactions between Amperozide hydrochloride and various CNS depressants, based on available pharmacological data.
| Interacting CNS Depressant | Potential Outcome of Interaction with this compound | Reference |
|---|---|---|
| Aripiprazole | The risk or severity of CNS depression can be increased. | drugbank.com |
| Azelastine | Amperozide may increase the central nervous system depressant activities of Azelastine. | drugbank.com |
| Baclofen | Baclofen may increase the central nervous system depressant activities of Amperozide. | drugbank.com |
| Benzodiazepines (e.g., Estazolam, Halazepam) | The risk or severity of CNS depression can be increased. | medsafe.govt.nzdrugbank.com |
| Buprenorphine | Amperozide may increase the central nervous system depressant (CNS depressant) activities of Buprenorphine. | drugbank.com |
| Chlorpromazine | The risk or severity of CNS depression can be increased. | drugbank.com |
| Ethanol (Alcohol) | Amperozide may increase the central nervous system depressant (CNS depressant) activities of Ethanol. | drugbank.com |
| Haloperidol | The risk or severity of CNS depression can be increased. | drugbank.com |
| Hydrocodone | Amperozide may increase the central nervous system depressant (CNS depressant) activities of Hydrocodone. | drugbank.com |
Cardiovascular Effects and Interactions (e.g., with Cocaine, Phenylephrine)
Research into the cardiovascular effects of amperozide has included its interactions with psychostimulants like cocaine. Studies in animal models have shown that amperozide can attenuate some of the behavioral effects of cocaine. For instance, cocaine-induced hyperlocomotion in rats was significantly reduced by pretreatment with amperozide. nih.gov Interestingly, while amperozide blocked this behavioral activation, it did not prevent the increase in dopamine levels in the nucleus accumbens caused by cocaine. nih.gov In another study, amperozide was found to restore social interaction in rats, which is typically decreased by cocaine administration. nih.gov
The interaction with sympathomimetic agents like phenylephrine (B352888) is also a key area of examination. Phenylephrine stimulates alpha-1 adrenergic receptors, leading to vasoconstriction and potential adverse cardiovascular effects such as hypertension and reflex bradycardia, particularly at high doses or in susceptible individuals. drugs.com Combining phenylephrine with paracetamol has been reported to increase its bioavailability, potentially heightening the risk of cardiovascular adverse events. nih.gov Furthermore, phenylephrine can potentiate the hypertensive effects of cocaine. nih.gov Given that amperozide displays a moderate affinity for alpha-1 adrenergic receptors, its co-administration with phenylephrine could theoretically lead to complex cardiovascular interactions, although specific studies on this combination are not widely available.
The table below summarizes key research findings regarding the interactions of this compound with cocaine and the known cardiovascular effects of phenylephrine.
| Substance | Interaction Research Finding / Cardiovascular Effect | Reference |
|---|---|---|
| Cocaine | Amperozide markedly reduced cocaine-induced hyperlocomotion in rats. | nih.gov |
| Cocaine | Amperozide pretreatment did not affect the cocaine-induced increase in dopamine levels in the nucleus accumbens. | nih.gov |
| Cocaine | Amperozide restored social interactions in rats that were decreased by cocaine. | nih.gov |
| Phenylephrine | May cause adverse cardiovascular effects like palpitations, tachycardia, hypertension, and reflex bradycardia via alpha-1 adrenergic stimulation. | drugs.com |
| Phenylephrine | Can potentiate the hypertensive effects of cocaine. | nih.gov |
Examination of Alpha-Adrenoceptor Mediated Vasoconstriction
Amperozide's pharmacological profile includes a moderate affinity for cortical alpha-1 adrenergic receptors (Ki = 172 nmol/L). nih.gov This affinity is significant because alpha-1 adrenoceptors are known to play a crucial role in mediating vasoconstriction in response to catecholamines. nih.govdrugbank.com The stimulation of these receptors on vascular smooth muscle cells leads to a narrowing of the blood vessels, which increases blood pressure. drugs.com
Advanced Research Methodologies and Future Directions for Amperozide Hydrochloride
Utilization of In Vivo Microdialysis for Neurotransmitter Dynamics
In vivo microdialysis is a powerful technique for measuring extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals. nih.gov This methodology has been crucial in elucidating the dynamic effects of Amperozide (B1665485) on neurochemical systems.
Research using in vivo microdialysis in rats has demonstrated that Amperozide significantly and dose-dependently increases the extracellular levels of dopamine (B1211576) (DA) in both the striatum and the nucleus accumbens. nih.gov It exerts a similar, though less pronounced, effect on the extracellular levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in these same regions. nih.gov
Furthermore, microdialysis studies have investigated Amperozide's interaction with amphetamine-induced neurochemical changes. nih.gov Amperozide was found to inhibit the d-amphetamine-induced release of dopamine in the nucleus accumbens, an effect that may underlie its ability to reduce amphetamine-induced locomotor activity. nih.gov However, it did not block amphetamine-induced stereotypy, despite significantly inhibiting dopamine release in the striatum. nih.gov This latter finding has prompted a re-evaluation of the specific role of striatal dopamine in mediating stereotyped behaviors. nih.gov
Table 1: Effects of Amperozide on Neurotransmitter Dynamics via In Vivo Microdialysis
| Brain Region | Effect of Amperozide | Interaction with d-Amphetamine | Reference |
|---|---|---|---|
| Striatum | Increases extracellular Dopamine and DOPAC | Inhibits d-amphetamine-induced Dopamine release | nih.gov |
| Nucleus Accumbens | Increases extracellular Dopamine and DOPAC | Inhibits d-amphetamine-induced Dopamine release | nih.gov |
Application of Electrophysiological Recordings in Neuronal Studies
Electrophysiological recording techniques, which measure the electrical activity of neurons, have provided key insights into how Amperozide modulates neuronal firing patterns. Studies have focused on its effects on noradrenergic neurons within the locus coeruleus, a brain region involved in arousal and attention. nih.gov
Acute intravenous administration of Amperozide has been shown to increase the firing rates of all tested locus coeruleus neurons. nih.gov This excitatory effect was comparable in magnitude to that of an alpha-2 adrenoceptor antagonist. nih.gov However, Amperozide was found to be weaker than the classic alpha-2 antagonist yohimbine (B192690) in reversing the inhibitory effect of clonidine (B47849) on locus coeruleus activity, which aligns with its relatively weak binding affinity for the alpha-2 receptor. nih.gov These electrophysiological findings suggest that Amperozide's activation of the locus coeruleus may be a component of its mechanism of action, particularly concerning its anti-aggressive properties. nih.gov
Advancements in In Vitro Binding and Functional Assays
In vitro binding and functional assays are fundamental for determining a drug's receptor affinity profile and its functional consequences at the cellular level. For Amperozide, these studies have revealed a distinct receptor interaction pattern compared to typical antipsychotics.
Radioligand binding assays conducted on rat cerebral cortical membranes have shown that Amperozide possesses a high affinity for serotonin (B10506) 5-HT2 receptors. nih.gov Its affinity for alpha-1 adrenergic receptors is moderate, while its affinity for both striatal and limbic dopamine D2 receptors is low. nih.gov Further binding studies indicated low affinity for several other receptor types, including 5-HT1A, alpha-2 adrenergic, dopamine D1, muscarinic M1 and M2, and opiate sigma receptors. nih.gov
Functional assays have confirmed the antagonistic properties of Amperozide at the 5-HT2 receptor. In one key study, Amperozide was shown to inhibit the serotonin-induced formation of inositol-1-phosphate in human blood platelets, a response mediated by 5-HT2 receptors. nih.gov Its potency in this assay was similar to that of the well-known 5-HT2 antagonist, ketanserin. nih.gov These results collectively suggest that Amperozide acts as a selective 5-HT2 receptor antagonist. nih.gov
Table 2: In Vitro Receptor Binding Affinities of Amperozide
| Receptor | Tissue Source | Ki (nM) | Reference |
|---|---|---|---|
| 5-HT2 | Rat Cerebral Cortex | 16.5 ± 2.1 | nih.gov |
| Alpha-1 Adrenergic | Rat Cerebral Cortex | 172 ± 14 | nih.gov |
| Dopamine D2 (Striatal) | Rat Striatum | 540 ± 59 | nih.gov |
| Dopamine D2 (Limbic) | Rat Limbic Region | 403 ± 42 | nih.gov |
| Alpha-2 Adrenergic | Rat Brain | 3500 | nih.gov |
Development and Refinement of Animal Models for Translational Research
Animal models are essential for translating preclinical findings into potential clinical applications. Research on Amperozide has utilized various behavioral models to characterize its antipsychotic-like properties and predict its clinical profile.
Models of dopamine-mediated behavior have been particularly informative. In rats, Amperozide effectively counteracts the hypermotility induced by low doses of amphetamine, a common screening test for antipsychotic activity. nih.gov This effect is observed at levels comparable to both classical and other atypical neuroleptics. nih.gov Crucially, unlike many typical antipsychotics, Amperozide does not induce catalepsy or reverse amphetamine-induced stereotypies, suggesting a lower risk of producing extrapyramidal side effects (EPS). nih.gov Further studies have shown that Amperozide can inhibit exploratory behavior in mice. nih.gov
The behavioral stimulant properties of Amperozide have also been explored. In reserpinized rats, the motor stimulation caused by Amperozide could not be blocked by various dopamine receptor antagonists but was partially inhibited by the noradrenaline synthesis inhibitor FLA 63 and the alpha-adrenoceptor antagonist phenoxybenzamine. nih.gov This suggests that the noradrenergic system is at least partly involved in some of Amperozide's behavioral effects. nih.gov
Identification of Uninvestigated Areas and Knowledge Gaps
Despite extensive research, several knowledge gaps remain in the understanding of Amperozide hydrochloride.
One area requiring further investigation is the precise nature of its interaction with certain receptors. The pseudo-Hill coefficient of Amperozide's competition binding curve at 5-HT2, alpha-1 adrenergic, and dopamine D2 receptors was found to be consistently greater than one, indicating complex, non-competitive interactions that are not fully understood. nih.gov
A significant gap exists regarding its clinical application in humans. Although it was investigated for the treatment of schizophrenia, it was never clinically adopted for this indication. wikipedia.org The specific reasons for this—whether related to efficacy, side effects, or other factors in human trials—are not extensively detailed in the available literature, representing a major gap in its translational history.
Furthermore, the observation that Amperozide inhibits amphetamine-induced striatal dopamine release without blocking amphetamine-induced stereotypy challenges established hypotheses about the neurobiological basis of this behavior, pointing to a need to re-examine the role of striatal dopamine. nih.gov
Opportunities for Further Elucidation of Atypical Antipsychotic Mechanisms
The unique pharmacological profile of Amperozide presents significant opportunities to deepen the understanding of atypical antipsychotic mechanisms. Atypical antipsychotics are generally characterized by their potent serotonin 5-HT2A receptor antagonism combined with dopamine D2 receptor blockade. acnp.orgwikipedia.orggeekymedics.com Amperozide exemplifies a departure from this model, with very high 5-HT2A affinity but very low D2 affinity. nih.govacnp.org
Studying Amperozide could help to disentangle the relative contributions of 5-HT2A antagonism versus D2 receptor blockade in achieving antipsychotic effects with a low EPS profile. Its ability to modulate dopamine release and alter the firing patterns of dopaminergic and noradrenergic neurons, despite weak D2 binding, suggests that its antipsychotic-like effects are mediated through indirect mechanisms. wikipedia.orgnih.govnih.gov Further investigation into how its potent 5-HT2 antagonism leads to these downstream effects on dopamine and norepinephrine (B1679862) systems could reveal novel pathways for therapeutic intervention. nih.govacnp.org
Comparing the downstream signaling and behavioral effects of Amperozide with other atypical agents that have more potent D2 blocking properties—such as risperidone (B510), olanzapine, or clozapine (B1669256)—could illuminate the specific roles of different receptor interactions in producing therapeutic benefits and side effects. acnp.orgnih.gov The enhancement of serotonin efflux in the prefrontal cortex by drugs like Amperozide may also contribute to effects on mood and cognition, an area ripe for further exploration. acnp.org
Potential for Drug Repurposing of this compound
Drug repurposing, or finding new uses for existing compounds, is a valuable strategy in pharmacology. Amperozide is a clear example of this, having been successfully repurposed for veterinary medicine. Although initially developed for schizophrenia in humans, its primary use today is to decrease aggression and stress in intensively farmed pigs, thereby improving productivity. wikipedia.org
This established anti-aggressive effect, supported by preclinical findings, nih.gov suggests potential for exploring its utility in other conditions characterized by aggression or impulsivity. Given its unique mechanism focusing on serotonin and norepinephrine systems rather than potent dopamine blockade, it could theoretically offer a different therapeutic approach for certain behavioral or psychiatric disorders where traditional antipsychotics are not optimal. However, any such repurposing for human use would require extensive new clinical investigation to establish safety and efficacy.
Q & A
Q. What is the primary pharmacological classification of amperozide hydrochloride, and how does it interact with neurotransmitter systems?
this compound is a selective 5-HT2 receptor antagonist, primarily targeting serotonin (5-HT) pathways. It inhibits serotonin-mediated signaling by competitively binding to 5-HT2 receptors, which are G-protein coupled receptors (GPCRs) involved in modulating mood, cognition, and social behavior . This antagonism has been utilized in studies exploring serotonin's role in behavioral models, such as cocaine-induced social deficits in rodents .
Q. What experimental models are commonly used to study the effects of this compound?
In vivo rodent models are frequently employed, particularly for behavioral studies. For example, intraperitoneal administration (0.5 mg/kg) in rats has been used to investigate its ability to block 5-HT2 receptors during cocaine-induced reductions in social play behavior . Methodologically, such studies require rigorous control groups (e.g., saline-treated animals) and behavioral scoring systems to quantify social interactions .
Q. How should this compound be prepared and administered in preclinical studies?
this compound is typically dissolved in saline for intraperitoneal injection. Dosages range from 0.5–1.0 mg/kg, with administration timed 30 minutes prior to behavioral assays to ensure peak receptor occupancy . Researchers must validate purity (e.g., via HPLC) and ensure proper storage (room temperature, protected from light) to maintain stability .
Advanced Research Questions
Q. How do contradictory findings regarding amperozide’s efficacy in blocking cocaine-induced behavioral changes inform its receptor specificity?
Despite its role as a 5-HT2 antagonist, amperozide failed to reverse cocaine-induced social deficits in rats, suggesting that cocaine’s effects may involve non-serotonergic pathways or compensatory mechanisms (e.g., dopamine/noradrenaline reuptake inhibition). This highlights the need for multi-receptor profiling and combination antagonist studies to dissect complex neurotransmitter interactions .
Q. What methodological considerations are critical when combining amperozide with other receptor antagonists in neuropharmacological studies?
Studies combining amperozide with dopamine (e.g., α-flupenthixol) or adrenergic antagonists (e.g., RX821002) require dose-response curves to avoid off-target effects. For example, methysergide (5-HT1/2 antagonist) and amperozide have been co-administered to isolate 5-HT2 contributions, necessitating staggered injection protocols (e.g., 15–30 min intervals) to synchronize receptor blockade .
Q. What analytical techniques are recommended for validating this compound purity and stability in experimental formulations?
High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying amperozide in solution. Stability studies should assess degradation under storage conditions (e.g., freeze-thaw cycles, long-term shelf life) using mass spectrometry to identify breakdown products .
Q. How can researchers address variability in amperozide’s efficacy across different behavioral paradigms?
Variability may arise from differences in species (rats vs. primates), receptor expression levels, or experimental endpoints (e.g., social interaction vs. locomotor activity). Standardizing protocols (e.g., consistent lighting, habituation periods) and including positive controls (e.g., ritanserin, another 5-HT2 antagonist) can improve reproducibility .
Methodological Best Practices
- Dosage Optimization : Conduct pilot studies to establish dose-dependent effects, particularly when combining with other antagonists .
- Data Interpretation : Use multivariate analysis to account for confounding variables (e.g., stress from repeated injections) .
- Ethical Compliance : Follow institutional guidelines for animal welfare, including justification of sample sizes and humane endpoints .
For further details on experimental design and reporting standards, consult guidelines from Beilstein Journal of Organic Chemistry and Reviews in Analytical Chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
